Cas no 731001-97-1 (2-ethoxyquinoline-3-carbaldehyde)
2-ethoxyquinoline-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarboxaldehyde,2-ethoxy-
- 3-Quinolinecarboxaldehyde,2-ethoxy-(9CI)
- 2-Ethoxy-quinoline-3-carbaldehyde
- 2-Ethoxyquinoline-3-carbaldehyde
- 2-ethoxyquinoline-3-carbaldehyde, AldrichCPR
- HMS2702G22
- CHEMBL1319315
- SMR000290805
- EN300-239664
- SB70220
- SR-01000047677
- 731001-97-1
- AT24319
- AKOS000506108
- SR-01000047677-1
- F2102-0016
- BB 0254304
- MLS000718537
- DTXSID301332207
- 2-ethoxyquinoline-3-carbaldehyde
-
- MDL: MFCD04625432
- Inchi: 1S/C12H11NO2/c1-2-15-12-10(8-14)7-9-5-3-4-6-11(9)13-12/h3-8H,2H2,1H3
- InChI Key: CESLWPRTYCZPSW-UHFFFAOYSA-N
- SMILES: O(CC)C1=C(C=O)C=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 201.078978594g/mol
- Monoisotopic Mass: 201.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19000
- LogP: 2.44600
2-ethoxyquinoline-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM241498-5g |
2-Ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 97% | 5g |
$743 | 2021-08-04 | |
| TRC | E833038-25mg |
2-ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E833038-50mg |
2-ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E833038-250mg |
2-ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 250mg |
$ 295.00 | 2022-06-05 | ||
| A2B Chem LLC | AH44096-50mg |
2-Ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 95% | 50mg |
$504.00 | 2024-04-19 | |
| A2B Chem LLC | AH44096-100mg |
2-Ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 95% | 100mg |
$697.00 | 2024-04-19 | |
| Chemenu | CM241498-1g |
2-Ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 97% | 1g |
$294 | 2022-08-31 | |
| Chemenu | CM241498-5g |
2-Ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 97% | 5g |
$787 | 2022-08-31 | |
| Crysdot LLC | CD11065661-5g |
2-Ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 97% | 5g |
$787 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0846-100.0mg |
2-ethoxyquinoline-3-carbaldehyde |
731001-97-1 | 95% | 100.0mg |
¥389.0000 | 2025-04-11 |
2-ethoxyquinoline-3-carbaldehyde Suppliers
2-ethoxyquinoline-3-carbaldehyde Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-ethoxyquinoline-3-carbaldehyde
2-Ethoxyquinoline-3-carbaldehyde: A Versatile Compound for Advanced Research and Innovation
2-Ethoxyquinoline-3-carbaldehyde (CAS No. 731001-97-1) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic research. Its unique molecular structure, characterized by a quinoline core substituted with an ethoxy group and an aldehyde functionality at the 2- and 3-positions, respectively, makes it a valuable intermediate for synthesizing novel compounds with diverse applications. Researchers and industries are increasingly exploring its potential due to its role in developing advanced materials, pharmaceutical intermediates, and fluorescent probes, aligning with current trends in sustainability, green chemistry, and innovation in technology-driven sectors.
The compound's chemical properties, such as its moderate solubility in organic solvents and reactivity as an aldehyde, enable it to participate in various condensation and nucleophilic addition reactions. This reactivity is crucial for creating derivatives that exhibit enhanced biological activity or optical properties, which are highly sought after in drug discovery and optoelectronic applications. For instance, the aldehyde group can undergo reactions with amines to form Schiff bases, which are known for their antimicrobial and anticancer properties, making 2-ethoxyquinoline-3-carbaldehyde derivatives a hotspot in biomedical research. Additionally, its quinoline moiety contributes to electron-delocalization, facilitating applications in organic light-emitting diodes (OLEDs) and sensors, areas that are rapidly evolving with the push toward renewable energy and smart technologies.
In the context of user interests and SEO optimization, topics like "sustainable synthesis methods for quinoline-based compounds" or "applications of aldehyde-functionalized heterocycles in AI-driven drug design" are highly relevant. Many researchers search for terms such as "how to synthesize 2-ethoxyquinoline-3-carbaldehyde" or "properties of CAS 731001-97-1" to support their work in developing eco-friendly catalysts or bioactive molecules. This compound's versatility also ties into broader discussions on green chemistry principles, where reducing waste and using biodegradable precursors are priorities, making it a subject of interest in academic and industrial forums focused on environmental sustainability.
From a market perspective, the demand for 2-ethoxyquinoline-3-carbaldehyde is growing, particularly in regions with strong pharmaceutical and electronics industries, such as North America and Asia. Its use in creating high-performance materials for electronics, coupled with innovations in nanotechnology, positions it as a key player in future technological advancements. Moreover, with the rise of AI and machine learning in chemical research, predictive models often highlight compounds like this for their potential in optimizing reaction pathways, reducing synthesis times, and enhancing yield—topics that resonate with professionals seeking efficient, data-driven solutions.
Overall, 2-ethoxyquinoline-3-carbaldehyde represents a bridge between traditional organic synthesis and modern applications, offering opportunities for innovation in multiple high-impact fields. Its study not only advances scientific knowledge but also supports global efforts in developing sustainable technologies, making it a compound of enduring relevance and interest.
731001-97-1 (2-ethoxyquinoline-3-carbaldehyde) Related Products
- 88284-14-4(3-Quinolinecarboxylic acid, 2-butoxy-)
- 139549-06-7(2-Methoxyquinoline-3-carbaldehyde)
- 1224604-16-3(6-Ethoxy-5-methylnicotinaldehyde)
- 88284-13-3(3-Quinolinecarboxylic acid, 2-ethoxy-)
- 70659-29-9(2-methoxyquinoline-3-carboxylic acid)
- 7511-05-9(1H-Indole-3-carboxaldehyde,2-methoxy-)
- 885278-07-9(2-Ethoxynicotinaldehyde)
- 885278-12-6(2-propoxypyridine-3-carbaldehyde)
- 95395-23-6(2,7-Dimethoxyquinoline-3-carbaldehyde)
- 1246355-90-7(2-ethoxy-1H-Indole-3-carboxaldehyde)